molecular formula C8H9F2NO3S B8458386 2,4-difluoro-N-(2-hydroxyethyl)benzenesulfonamide

2,4-difluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8458386
M. Wt: 237.23 g/mol
InChI Key: HZCZBCCBMIHDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943607B2

Procedure details

2,4-Difluorobenzenesulfonyl chloride (4 g, 18.81 mmol) in DCM (10 mL) was added slowly to a solution of ethanolamine (1.25 mL, 20.70 mmol) in DCM (200 mL) and 10% sodium hydroxide solution (200 mL) at 0° C. The reaction was allowed to warm to RT and stirred for 20 hours. The DCM layer was separated and the aqueous re-extracted into DCM (2×50 mL) then the combined organics discarded. The aqueous layer was acidified and extracted into DCM (4×100 mL) the combined organics washed with brine, dried (MgSO4), filtered and reduced in vacuo to give the desired compound as a white solid (0.7 g). 1H NMR δ (CDCl3): 1.75 (s, 1H), 3.17 (q, 2H), 3.72-3.73 (m, 2H), 5.16 (s, 1H), 6.94-7.03 (m, 2H), 7.90-7.97 (m, 1H); m/z 236 (M−H)−
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[CH2:13]([CH2:15][NH2:16])[OH:14]>C(Cl)Cl.[OH-].[Na+]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9]([NH:16][CH2:15][CH2:13][OH:14])(=[O:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous re-extracted into DCM (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM (4×100 mL) the combined
WASH
Type
WASH
Details
organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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